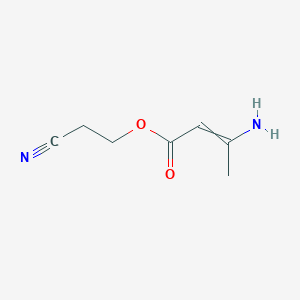
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate
概述
描述
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate: is a diazo compound that features a nitrobenzyl group and a trimethylsilyloxy group. This compound is known for its reactivity and is used in various synthetic organic chemistry applications, particularly in the synthesis of complex molecules and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate typically involves the following steps:
Preparation of Benzyl-2-diazoacetoacetate: This is achieved by reacting benzylacetoacetate with 2-naphthalene sulfonylazide in the presence of triethylamine in acetonitrile.
Silylation: The resulting benzyl-2-diazoacetoacetate is then silylated using hexamethyldisilazane to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate has several scientific research applications:
Chemistry: It is used as a synthon in the synthesis of complex organic molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms involving diazo compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures. The nitrobenzyl group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
p-Nitrobenzyl 2-diazoacetoacetate: Similar in structure but lacks the trimethylsilyloxy group.
Benzyl-2-diazoacetoacetate: Similar but without the nitro group.
Methyl-2-diazoacetoacetate: Similar but with a methyl group instead of the nitrobenzyl group.
Uniqueness
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate is unique due to the presence of both the nitrobenzyl and trimethylsilyloxy groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules and intermediates.
属性
分子式 |
C14H17N3O5Si |
|---|---|
分子量 |
335.39 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3 |
InChI 键 |
LEMJAGHQNCSAKL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














